Technical Monograph: 6-Hydroxy-2-methylquinoline-4-carboxylic acid
Technical Monograph: 6-Hydroxy-2-methylquinoline-4-carboxylic acid
This guide serves as an advanced technical monograph on 6-Hydroxy-2-methylquinoline-4-carboxylic acid (CAS: 50741-53-2). It is designed for researchers requiring actionable data on synthesis, physical characterization, and chemical behavior.
[1][2][3][4]
Executive Summary & Chemical Identity
6-Hydroxy-2-methylquinoline-4-carboxylic acid is a functionalized heterocyclic scaffold belonging to the cinchoninic acid family.[1] Distinguished by its amphoteric nature—possessing a basic quinoline nitrogen, an acidic carboxyl group, and a phenolic hydroxyl—it serves as a critical intermediate in the synthesis of antimalarial agents, fluorescent probes, and coordination polymers.
Core Identity Matrix
| Parameter | Technical Specification |
| CAS Registry Number | 50741-53-2 |
| IUPAC Name | 6-Hydroxy-2-methylquinoline-4-carboxylic acid |
| Molecular Formula | |
| Molecular Weight | 203.19 g/mol |
| SMILES | CC1=NC2=C(C=C(C=C2)O)C(=C1)C(=O)O |
| InChI Key | ZMFWTUBNIJBJDB-UHFFFAOYSA-N |
| Appearance | Yellow to brownish-ochre crystalline powder |
Physical & Physicochemical Properties
The physicochemical profile of this compound is dominated by its high lattice energy and zwitterionic potential.
Thermal & Solubility Data
| Property | Value / Behavior | Contextual Note |
| Melting Point | > 280°C (Decomposes) | Typical of quinoline-4-carboxylic acids; decarboxylation often precedes melting. |
| Boiling Point | 414.7°C (Predicted) | Theoretical value at 760 mmHg; not experimentally accessible due to decomposition. |
| Solubility (Water) | Low (< 0.5 mg/mL) | Poor solubility at neutral pH due to intermolecular H-bonding and |
| Solubility (Alkaline) | High | Soluble in dilute NaOH/KOH/NH |
| Solubility (Acidic) | Moderate | Soluble in dilute HCl/TFA (protonation of quinoline nitrogen). |
| Solubility (Organic) | Moderate to High | Soluble in DMSO, DMF, and hot ethanol. Insoluble in non-polar solvents (Hexane, Et |
Acid-Base Characteristics (pKa)
The molecule exhibits three ionizable centers, creating complex pH-dependent solubility profiles:
-
Carboxylic Acid (
): ~2.5 – 3.0 (Deprotonation of -COOH). -
Quinolinium Nitrogen (
): ~4.8 – 5.2 (Deprotonation of ). -
Phenolic Hydroxyl (
): ~9.5 – 10.5 (Deprotonation of -OH).
Research Insight: At physiological pH (7.4), the molecule exists primarily as a mono-anion (carboxylate deprotonated, phenol protonated, nitrogen neutral), limiting passive membrane permeability without formulation aids.
Synthetic Methodologies
Two primary routes exist for the synthesis of 6-hydroxy-2-methylquinoline-4-carboxylic acid: the Doebner Reaction (preferred for scalability) and the Pfitzinger Reaction (higher atom economy if 5-hydroxyisatin is available).
Method A: The Modified Doebner Synthesis
This multicomponent condensation involves an aniline, an aldehyde, and pyruvic acid.
Reagents:
-
4-Aminophenol (1.0 eq)
-
Pyruvic Acid (1.2 eq)
-
Paraldehyde (equivalent to 1.2 eq Acetaldehyde) or Acetaldehyde
-
Solvent: Absolute Ethanol or Glacial Acetic Acid
Protocol:
-
Preparation: Dissolve 4-aminophenol (10.9 g, 0.1 mol) in absolute ethanol (100 mL).
-
Addition: Add pyruvic acid (10.5 g, 0.12 mol) dropwise.
-
Condensation: Add paraldehyde (5.3 g) slowly to the refluxing mixture.
-
Reflux: Heat the mixture at reflux (approx. 78-80°C) for 3–6 hours. The solution will darken as the quinoline core forms.
-
Work-up: Cool the reaction mixture to room temperature. The crude acid often precipitates directly. If not, concentrate the solvent to 25% volume and adjust pH to ~4.5 (isoelectric point) with dilute ammonia or sodium acetate.
-
Purification: Filter the precipitate. Recrystallize from hot DMF/Ethanol or dilute acetic acid.
Method B: Pfitzinger Cyclization
This route utilizes 5-hydroxyisatin and acetone under strong alkaline conditions.
Protocol:
-
Suspend 5-hydroxyisatin in 30% KOH solution.
-
Add acetone (excess) and heat to reflux.
-
The isatin ring opens to form the isatic acid intermediate, which condenses with acetone.
-
Acidify with HCl to precipitate the target carboxylic acid.
Synthetic Pathway Visualization
The following diagram illustrates the logic flow of the Doebner synthesis, highlighting the critical intermediate steps.
Figure 1: The Doebner reaction pathway involves the in situ formation of a Schiff base followed by cyclization and oxidative aromatization to yield the quinoline core.[2][1][3][4][5][6][7][8]
Spectral Characterization
Verification of the structure requires analysis of the aromatic region and the distinct methyl singlet.
Nuclear Magnetic Resonance (NMR)
Solvent: DMSO-
| Nucleus | Chemical Shift ( | Multiplicity | Assignment |
| 2.65 – 2.70 | Singlet (3H) | ||
| 7.20 – 7.30 | Doublet of Doublets | H-7 (Coupling with H-8 & H-5) | |
| 7.45 | Doublet (J ~2.5 Hz) | H-5 (Meta coupling, close to OH) | |
| 7.85 – 7.95 | Doublet (J ~9.0 Hz) | H-8 | |
| 7.90 – 8.00 | Singlet | H-3 (Aromatic proton on pyridine ring) | |
| 10.0 – 10.5 | Broad Singlet | ||
| 13.5 – 14.0 | Broad |
Infrared Spectroscopy (FT-IR)[4]
-
3200 – 3500 cm
: Broad O-H stretch (Phenolic & Carboxylic overlap). -
1680 – 1700 cm
: C=O stretch (Carboxylic acid dimer). -
1580 – 1620 cm
: C=N and C=C aromatic ring stretches (Quinoline skeletal vibrations).
Applications & Research Utility
The 6-hydroxy-2-methylquinoline-4-carboxylic acid scaffold is not merely an end-product but a versatile "chemical handle."
-
Antimalarial Development: The structural similarity to quinine allows this molecule to be used as a precursor for developing hemozoin polymerization inhibitors.
-
Fluorescent Probes: The 6-hydroxyquinoline moiety is highly fluorescent. Derivatization at the carboxylic acid (e.g., amide formation) can create pH-sensitive fluorescent sensors.
-
Metal Chelation: The N1 nitrogen and the C8/C6 positions (if functionalized) or the 4-COOH allow for diverse metal coordination modes (
, ), useful in metallopharmaceutics.
Workflow: Derivatization for Drug Discovery
The following diagram outlines how this core is modified in medicinal chemistry campaigns.
Figure 2: Common derivatization pathways for medicinal chemistry applications.
Safety & Handling (GHS Standards)
While comprehensive toxicological data is limited for this specific isomer, it should be handled as a bioactive quinoline derivative.
-
Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
-
Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). The phenolic group is susceptible to oxidation over long periods; protect from light.
References
-
PubChem. (n.d.).[5] Compound Summary: 6-Hydroxy-2-methylquinoline-4-carboxylic acid (CAS 50741-53-2).[2][4][9][10] National Library of Medicine. Retrieved January 30, 2026, from [Link]
-
Patel, D. B., et al. (2017). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. Journal of Chemical and Pharmaceutical Research, 9(2), 216-230. Retrieved from [Link]
Sources
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- 4. arctomsci.com [arctomsci.com]
- 5. 6-Amino-4-hydroxyquinoline-2-carboxylic acid | C10H8N2O3 | CID 11820221 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 7. organicchemistrydata.org [organicchemistrydata.org]
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